![molecular formula C11H13NS2 B15274234 N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound features a methylsulfanyl group attached to an ethyl chain, which is further connected to the benzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine can be achieved through various synthetic routes. One common method involves the alkylation of benzothiophene derivatives with 2-(methylsulfanyl)ethylamine. This reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-[2-(methylsulfanyl)ethyl]-1-piperidinesulfonamide
- 2-Methylsulfanyl-1,4-dihydropyrimidines
- N-[2-(Methylsulfanyl)ethyl]-1-(2-piperidinyl)methanesulfonamide
Uniqueness
N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique combination of structural features that can be exploited for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13NS2 |
|---|---|
Poids moléculaire |
223.4 g/mol |
Nom IUPAC |
N-(2-methylsulfanylethyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H13NS2/c1-13-8-6-12-10-4-2-3-9-5-7-14-11(9)10/h2-5,7,12H,6,8H2,1H3 |
Clé InChI |
GHIVOLOAXLVLCB-UHFFFAOYSA-N |
SMILES canonique |
CSCCNC1=CC=CC2=C1SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



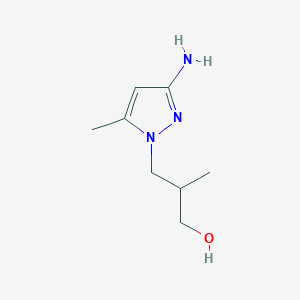
amine](/img/structure/B15274177.png)
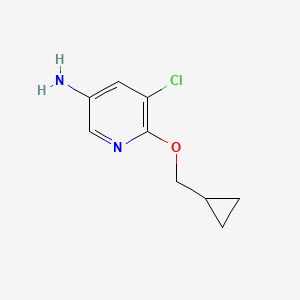
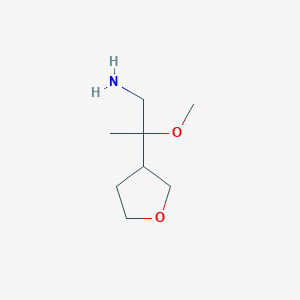
amine](/img/structure/B15274206.png)
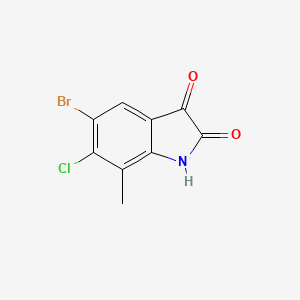


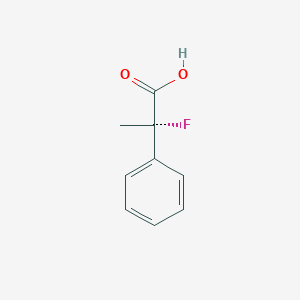
![4-Chloro-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15274227.png)
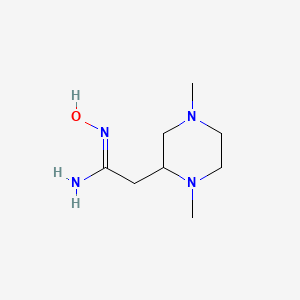
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)
